molecular formula C8H9Cl B074947 (2-Chloroethyl)benzene CAS No. 1331-31-3

(2-Chloroethyl)benzene

Cat. No. B074947
CAS RN: 1331-31-3
M. Wt: 140.61 g/mol
InChI Key: MNNZINNZIQVULG-UHFFFAOYSA-N
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Description

“(2-Chloroethyl)benzene” is a chemical compound with the molecular formula C8H9Cl . It is also known by other names such as β-Phenethyl chloride, β-Phenylethyl chloride, Phenethyl chloride, 1-Chloro-2-phenylethane, 2-Phenyl-1-chloroethane, and 2-Phenylethyl chloride .


Molecular Structure Analysis

The molecular structure of “(2-Chloroethyl)benzene” consists of a benzene ring with a two-carbon chain attached, one of which is bonded to a chlorine atom . The exact 3D structure can be viewed using specialized software or online databases .


Physical And Chemical Properties Analysis

“(2-Chloroethyl)benzene” has a molecular weight of 140.610 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 198.2±9.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has no H bond acceptors or donors, and two freely rotating bonds .

Scientific Research Applications

  • Formation of Free Radicals : (2-Chloroethyl)benzene forms free radicals in γ-irradiated organic matrices, as observed through fluorescence spectrophotometry, suggesting a potential application in studying radical transformations in organic chemistry (Saito & Yoshida, 1974).

  • Pulse Corona Induced-Plasma : Experiments using pulse corona induced-plasma on (2-Chloroethyl)benzene and benzene have been conducted to understand the differences in experimental data and analytical results, which can be relevant in environmental and analytical chemistry (Yang Xuefeng & H. Zhen, 2005).

  • Detection of Pollutants in Air : Charge exchange using the benzene molecular ion in a corona discharge atmospheric pressure ionization source has been shown to be sensitive for detecting low proton affinity compounds in air, including 2-chloroethyl ethyl sulfide, a compound related to (2-Chloroethyl)benzene (Ketkar et al., 1991).

  • Synthesis of Diols : The reaction of chloro-(2-chloroethyl)benzenes with lithium powder has been used to synthesize diols, indicating an application in organic synthesis (Yus, Ramón, & Gómez, 2002).

  • Hematological Alterations and B-cell Activation : Studies on workers exposed to benzene have shown hematotoxicity and B-cell activation markers, which can be relevant in occupational health and toxicology research (Bassig et al., 2016).

  • Conjugated Halogenation of Olefins : The synthesis of (2-Chloroethyl)benzene through the conjugated chlorination of olefins in anhydrous HF has been explored, indicating its application in halogenation reactions (Knunyants & German, 1966).

  • Formation of Chlorinated Benzenes and Phenols : The production of chlorinated benzenes and phenols in flyash catalysed reactions with trichloroethylene, including (2-Chloroethyl)benzene, has been studied, suggesting applications in environmental chemistry and pollution studies (Froese & Hutzinger, 1994).

  • Capillary Gas Chromatography : The use of capillary gas chromatography for the analysis of 1,3-bis(2-chloroethyl)-1-nitrosourea in plasma highlights an application in analytical and pharmaceutical chemistry (El‐Yazigi & Martin, 1988).

Safety And Hazards

Ingestion of “(2-Chloroethyl)benzene” can cause symptoms like difficulty in breathing. Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting .

properties

IUPAC Name

2-chloroethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNZINNZIQVULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060748
Record name 1-Chloro-2-phenylethane
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Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

198 °C
Record name 2-Phenyl-1-chloroethane
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Solubility

Insoluble in water, Soluble in acetone, benzene, caron tetrachloride, chloroform
Record name 2-Phenyl-1-chloroethane
Source Hazardous Substances Data Bank (HSDB)
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Density

1.069 g/cu cm at 25 °C
Record name 2-Phenyl-1-chloroethane
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Vapor Pressure

1.69 mm Hg at 25 °C
Record name 2-Phenyl-1-chloroethane
Source Hazardous Substances Data Bank (HSDB)
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Product Name

(2-Chloroethyl)benzene

Color/Form

Light red, clear liquid

CAS RN

622-24-2, 1331-31-3
Record name Phenylethyl chloride
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Record name 1-Chloro-2-phenylethane
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Record name Benzene, chloroethyl-
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Record name (2-Chloroethyl)benzene
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Record name Benzene, (2-chloroethyl)-
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Record name 1-Chloro-2-phenylethane
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Record name 1-chloro-2-phenylethane
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Record name PHENETHYL CHLORIDE
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Record name 2-Phenyl-1-chloroethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
319
Citations
M Auriel, E De Hoffmann - Journal of the American Chemical …, 1975 - ACS Publications
By kinetic studiesand product analysis, we have shown that the reactionbetween 1, 4-diazabicyclo [2.2. 2] octane on the one hand and (2-chloroethyl) benzene,(2-bromoethyl) benzene, …
Number of citations: 44 pubs.acs.org
DE Martin, EG Robertson, RJS Morrison… - The Journal of chemical …, 2007 - pubs.aip.org
The S 1← S 0 transitions of the gaseous (2-fluoroethyl)-benzene (FEB) and (2-chloroethyl)-benzene (CEB) have been investigated using a combination of two-color resonant two-…
Number of citations: 7 pubs.aip.org
F Comelli, R Francesconi… - Journal of Chemical and …, 1993 - ACS Publications
We report here new experimental data for excess enthalpies of 10 binary mixtures having ethylbenzene or (2-chloroethyl)-benzene as the common component (component 1). The …
Number of citations: 15 pubs.acs.org
F Comelli, R Francesconi - Journal of Chemical and Engineering …, 1993 - ACS Publications
Excess molar volumes VmE of ethylbenzene and (2-chloroethyl) benzene+ five methyl n-alkyl ketones have been determined from density measurements at 298, 15 K and atmospheric …
Number of citations: 5 pubs.acs.org
JA Hernandez A, G Chuchani - International Journal of …, 1978 - Wiley Online Library
… The quantitative analyses of 2-chloroethylbenzene and styrene were done with a Porkin-Elmer F-11 Chromatograph fitted with a flame ionization detector. The column used was …
Number of citations: 19 onlinelibrary.wiley.com
B Ruiz, S Otin, CG Losa - The Journal of Chemical Thermodynamics, 1984 - Elsevier
The excess molar enthalpy H m E has been determined as a function of mole fraction x at atmospheric pressure and 298.15 K for chlorobenzene+, (chloromethyl)benzene+, and (2-…
Number of citations: 10 www.sciencedirect.com
T Saito, H Yoshida - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
Free radicals formed from (1- and 2-chloroethyl) benzene in γ-irradiated organic matrices were studied with a fluroescence spectrophotometer. The observed spectra suggest the …
Number of citations: 6 www.journal.csj.jp
P Du, DG Peters - Journal of The Electrochemical Society, 2010 - iopscience.iop.org
Studies of the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene (1) and 1-(2-bromoethyl)-2-nitrobenzene (2) at carbon cathodes in dimethylformamide (DMF) containing …
Number of citations: 10 iopscience.iop.org
A Modelli, M Venuti - The Journal of Physical Chemistry A, 2001 - ACS Publications
Coupled-cluster, Hartree−Fock, and B3LYP calculations are employed to study the gas-phase empty-level structures of chlorobenzene, benzyl chloride, and (2-chloroethyl)benzene. All …
Number of citations: 48 pubs.acs.org
N Ahubelem, M Altarawneh, BZ Dlugogorski - Tetrahedron Letters, 2014 - Elsevier
Unimolecular decomposition kinetics of selected ethyl halides, phenethyl halides and methoxyphenethyl halides have been investigated using high level computational chemistry …
Number of citations: 40 www.sciencedirect.com

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